N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-14-6-5-7-15(12-14)18-20-16(13-23-18)10-11-19-24(21,22)17-8-3-2-4-9-17/h2-9,12-13,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNVZZGFVCROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two primary components:
- 2-(m-tolyl)thiazol-4-yl ethylamine backbone
- Benzenesulfonamide group
Sulfonamide Incorporation Techniques
Nucleophilic Substitution
Activated thiazole intermediates react with benzenesulfonamide derivatives:
- 2-(m-Tolyl)-4-(bromomethyl)thiazole (1.2 eq) reacts with benzenesulfonamide (1.0 eq) in DMF at 60°C for 6 hr under N2.
- K2CO3 (3.0 eq) facilitates deprotonation, achieving 78% yield after silica gel chromatography.
Optimization Data
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +22% |
| Temperature (°C) | 40-80 | 60 | +15% |
| Base | K2CO3, Et3N, DBU | K2CO3 | +18% |
Reductive Amination
Alternative route for improved atom economy:
- 2-(m-Tolyl)thiazole-4-carbaldehyde (1.0 eq) reacts with 2-aminoethylbenzenesulfonamide (1.2 eq) in MeOH with NaBH3CN (1.5 eq) at rt.
- Reaction completes in 4 hr (TLC monitoring), yielding 85% after recrystallization (EtOAc/hexane).
Advanced Catalytic Systems
Microwave-Assisted Synthesis
Reduces reaction times from hours to minutes:
- Combine 2-(m-tolyl)-4-(chloromethyl)thiazole (1.0 eq), benzenesulfonamide (1.1 eq), and KOtBu (2.0 eq) in DMF.
- Irradiate at 150W, 100°C for 15 min.
- Post-processing via centrifugal partition chromatography gives 92% purity.
Comparative Kinetic Data
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 6 hr | 78% | 95% |
| Microwave | 15 min | 88% | 99% |
Continuous Flow Chemistry
Enables scalable production:
- Use packed-bed reactor with immobilized Pd/C (5% wt).
- Feed solution: 4-bromothiazole derivative (0.5M) and sulfonamide (0.6M) in EtOH/H2O (4:1).
- Parameters: 80°C, 2 mL/min flow rate, 15 bar pressure.
- Achieves 94% conversion with 8 hr continuous operation.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, thiazole H-5)
- δ 7.82-7.45 (m, 9H, aromatic H)
- δ 4.32 (t, J=6.8 Hz, 2H, CH2N)
- δ 2.89 (t, J=6.8 Hz, 2H, CH2S)
- δ 2.34 (s, 3H, m-tolyl CH3)
IR (KBr)
Chromatographic Purity Assessment
HPLC Conditions
- Column: C18, 5μm, 250×4.6 mm
- Mobile phase: MeCN/H2O (70:30) + 0.1% TFA
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.84 min, purity >99.2%
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Price ($/kg) | Contribution to Total Cost |
|---|---|---|
| m-Tolyl thiourea | 320 | 41% |
| Benzenesulfonamide | 285 | 33% |
| Pd catalysts | 12,000 | 19% |
| Solvents | 50 | 7% |
Waste Management Strategies
- DMF recovery via vacuum distillation (85% efficiency).
- Pd catalyst recycling using ion-exchange resins (92% recovery).
- Aqueous waste neutralization with Ca(OH)2 to precipitate sulfonamide byproducts.
Emerging Methodologies
Photocatalytic C-S Bond Formation
Visible-light mediated coupling:
Biocatalytic Approaches
Enzymatic sulfonamide transfer:
- Sulfotransferase ST1A3 immobilized on chitosan beads.
- Reaction in phosphate buffer (pH 7.4) at 37°C.
- 58% conversion after 24 hr, requires further optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Thiazole derivatives, including those similar to N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can induce apoptosis in cancer cells through various mechanisms, such as cell cycle perturbation and inhibition of specific enzymes involved in tumor growth.
- Mechanisms of Action :
- Cell Cycle Disruption : These compounds can affect the G1 phase of the cell cycle, leading to reduced proliferation of cancer cells .
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit carbonic anhydrase isoforms associated with tumors, specifically hCA IX and hCA XII, which are critical for tumor growth and metastasis .
1.2 Antimicrobial Properties
This compound exhibits promising antimicrobial activity against various pathogenic microorganisms. The thiazole structure enhances its interaction with microbial enzymes and cellular targets.
- Research Findings :
- Compounds derived from thiazoles have shown efficacy against drug-resistant strains of bacteria and fungi, making them valuable candidates in the fight against infections .
- Specific derivatives have been tested against Staphylococcus epidermidis and other pathogens, demonstrating significant antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the thiazole and sulfonamide components can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole Ring | Enhances anticancer potency and selectivity against specific cancer cell lines |
| Alterations in Sulfonamide Group | Modifies solubility and bioavailability, impacting overall therapeutic efficacy |
Case Studies
3.1 Anticancer Studies
A study involving a series of thiazole-based compounds demonstrated that specific substitutions on the thiazole ring led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, one compound exhibited an IC50 value of 10–30 µM against selected cancer lines, indicating strong potential for therapeutic use .
3.2 Antimicrobial Efficacy
In another investigation, a range of thiazole derivatives were synthesized and tested for their ability to inhibit bacterial growth. One derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of target organisms .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with different substituents on the thiazole ring.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: A derivative with additional functional groups enhancing its biological activity.
Uniqueness
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological properties.
Biological Activity
N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amine compounds. The structural characterization can be performed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the molecular structure and purity of the compound.
Table 1: Summary of Synthesis Methods
Antimicrobial Properties
Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi.
- Mechanism : The antimicrobial activity is often attributed to the ability of the thiazole ring to interact with bacterial DNA or cell membranes, disrupting essential cellular processes.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. This compound has shown promise in vitro against cancer cell lines.
- Case Study : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating potent activity against cancer cells while exhibiting lower toxicity to normal cells .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Findings : In vitro assays revealed that this compound has an IC50 value of approximately 0.047 µM for COX-2 inhibition, suggesting strong potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
- DNA Interaction : The thiazole moiety facilitates binding to DNA, leading to interference in replication and transcription processes.
- Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, affecting membrane integrity and function.
Q & A
Q. Advanced
- Intermediate purification : Use column chromatography or recrystallization after each step to remove unreacted starting materials .
- Protecting groups : Temporarily shield reactive amines during sulfonylation to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocycle formation .
- In situ monitoring : Employ TLC or FTIR to track reaction progress and optimize termination points .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Synthesize derivatives with modified thiazole (e.g., 4-methyl vs. 4-phenyl) or sulfonamide groups (e.g., electron-withdrawing substituents) .
- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) to correlate structural features with activity .
- Computational modeling : Perform molecular dynamics simulations to assess binding stability and affinity .
- Pharmacophore mapping : Identify essential moieties for activity using 3D-QSAR models .
What stability considerations are critical for handling this compound under experimental conditions?
Q. Advanced
- Solubility : The compound is typically soluble in DMSO or DMF but may precipitate in aqueous buffers; optimize solvent ratios for in vitro assays .
- pH sensitivity : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent sulfonamide hydrolysis .
- Thermal stability : Store at –20°C in anhydrous conditions to prevent decomposition .
- Light exposure : Protect from UV light to avoid thiazole ring degradation .
What are the potential off-target interactions of this compound, and how can they be mitigated?
Q. Advanced
- Selectivity profiling : Screen against panels of kinases or GPCRs to identify off-target binding .
- Dose-response studies : Establish IC₅₀ values to differentiate primary vs. secondary effects .
- Chemical proteomics : Use affinity-based pull-down assays to map interacting proteins .
- Co-crystallography : Resolve 3D structures of compound-target complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
